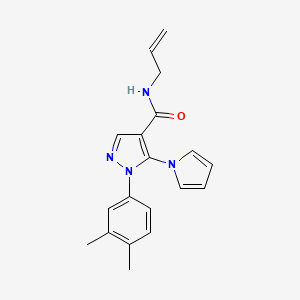
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-allyl-1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, anti-cancer, and antimicrobial effects, supported by data tables and research findings.
Molecular Structure:
- Molecular Formula: C19H20N4O
- Molecular Weight: 320.4 g/mol
- CAS Number: 1207011-33-3
The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal applications. The presence of the pyrrole and dimethylphenyl groups enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Research has shown that pyrazoles can inhibit various cancer cell lines through multiple mechanisms.
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Umesha et al. (2009) | MCF-7 (breast cancer) | 18.5 | Induction of apoptosis |
| Umesha et al. (2009) | MDA-MB-231 (breast cancer) | 16.2 | Synergistic effect with doxorubicin |
| PMC8175933 (2021) | Various tumor cells | 10–40 | Inhibition of BRAF(V600E), EGFR |
The compound's ability to induce apoptosis in cancer cells and its synergistic effects with established chemotherapeutics like doxorubicin highlight its potential as an anticancer agent.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes.
| Study | Inflammatory Model | Effect |
|---|---|---|
| MDPI (2024) | Rat paw edema model | Significant reduction in swelling |
| ResearchGate (2024) | Carrageenan-induced inflammation | Dose-dependent inhibition of COX activity |
These findings suggest that the compound may be useful in treating inflammatory diseases by modulating COX activity.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Pyrazoles are recognized for their broad-spectrum antimicrobial properties.
| Study | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Science.gov (2018) | Staphylococcus aureus | 32 μg/mL |
| Science.gov (2018) | Escherichia coli | 16 μg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
Several case studies have illustrated the biological activity of this compound:
-
Combination Therapy in Breast Cancer:
- A study conducted by Umesha et al. tested the compound in combination with doxorubicin on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapies in clinical settings.
-
Anti-inflammatory Effects:
- In vivo studies on rat models showed that the compound significantly reduced paw edema induced by carrageenan, supporting its use as a non-steroidal anti-inflammatory drug (NSAID).
-
Antimicrobial Efficacy:
- The compound was tested against various pathogens, showing promising results that warrant further investigation into its application as an antimicrobial agent.
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-N-prop-2-enyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-4-9-20-18(24)17-13-21-23(19(17)22-10-5-6-11-22)16-8-7-14(2)15(3)12-16/h4-8,10-13H,1,9H2,2-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTZACGLKMGMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC=C)N3C=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













